
11-(tert-Butoxy)-11-oxoundecanoic acid
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar compounds involves the use of tert-butoxy groups in the formation of complex structures . For example, the synthesis of “N-(3-tert-butoxy-3-oxopropyl) glycine derived N-carboxyanhydride (t BuO 2 Pr-NCA)” involves a controlled ring-opening polymerization . Another method involves the reaction of metallic sodium, lithium chloride, and hydrogen to prepare lithium hydride .Chemical Reactions Analysis
The tert-butoxy group is often involved in various chemical reactions. For instance, tert-butyl hydroperoxide (TBHP) has been used as a terminal oxidant in various chemical reactions . In another example, the tert-butoxy group was used in the oxidative amidation of aldehydes .Wissenschaftliche Forschungsanwendungen
Synthesis and Properties of Amphiphilic Antioxidants
A study by Vladimir I. Lodyato et al. (2003) explored the synthesis and antioxidant properties of an amphiphilic compound closely related to 11-(tert-Butoxy)-11-oxoundecanoic acid. This work demonstrates the utility of such compounds in designing membrane-targeted antioxidants, highlighting the importance of amphiphilic structures in biological applications (Vladimir I. Lodyato et al., 2003).
Applications in Organic Synthesis
L. Hinkamp and H. Schäfer (2015) reported on the allylic oxidation of methyl 10‐undecenoate to methyl 9‐oxo‐10‐undecenoate using tert-butyl hydroperoxide, showcasing the precursor's role in synthesizing valuable oleochemicals for pharmaceuticals and polymers. Their research emphasizes the compound's utility in creating connectors for biologically active compounds and adjusting physical properties for materials applications (L. Hinkamp & H. Schäfer, 2015).
Biomaterial Surface Functionalization
S. Devillers et al. (2009) focused on functionalizing Phynox surfaces with 11-phosphoundecanoic acid monolayers to create a platform for postgrafting chemical reactions. This research illustrates the potential of 11-(tert-Butoxy)-11-oxoundecanoic acid analogs in modifying biomaterial surfaces for enhanced biocompatibility and functionality (S. Devillers et al., 2009).
Antifouling Materials
R. Hany and colleagues (2004) described the transformation of side-chain double bonds in poly[3-hydroxyalkanoate-co-3-hydroxyalkenoate] to thioether bonds via the radical addition of 11-mercapto-1-undecanol. This process leads to the synthesis of functionalized polyesters for environmentally friendly antifouling coatings, indicating the broader applicability of related chemical structures in creating non-toxic materials to prevent biofouling (R. Hany et al., 2004).
Eigenschaften
IUPAC Name |
11-[(2-methylpropan-2-yl)oxy]-11-oxoundecanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28O4/c1-15(2,3)19-14(18)12-10-8-6-4-5-7-9-11-13(16)17/h4-12H2,1-3H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRFCVNPOJBZVAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCCCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
11-(tert-Butoxy)-11-oxoundecanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-(Phenylsulfonyl)-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B1460269.png)
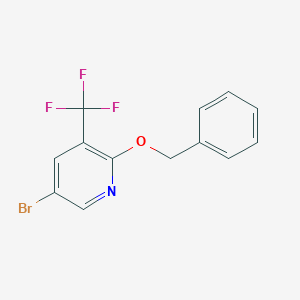
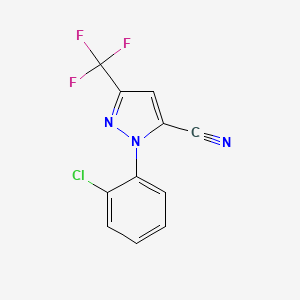
![5-[(1S)-1-azidoethyl]-1-methyl-1H-1,2,3-triazole](/img/structure/B1460273.png)
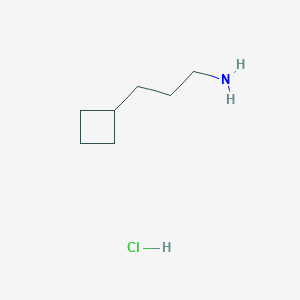
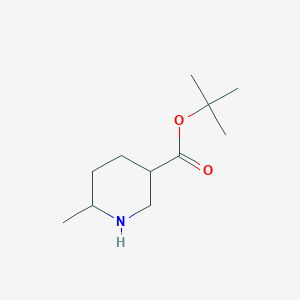

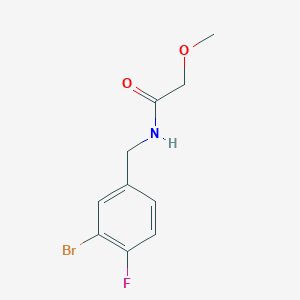
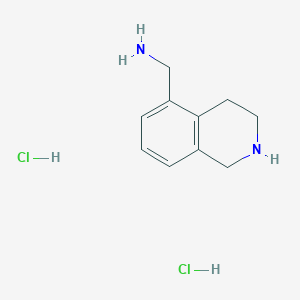
![2-[(3-Chloro-4-fluorophenyl)methyl]-2-methylpyrrolidine hydrochloride](/img/structure/B1460285.png)
![2-Methyl-8-azabicyclo[3.2.1]octan-3-ol hydrochloride](/img/structure/B1460286.png)

![Carbamic acid, N-[2-(3,4-dichlorophenyl)-2-oxoethyl]-, 2-propen-1-yl ester](/img/structure/B1460290.png)
![1-[2-(dimethylamino)ethyl]-1H-pyrazole-4-carboxylic acid hydrochloride](/img/structure/B1460291.png)